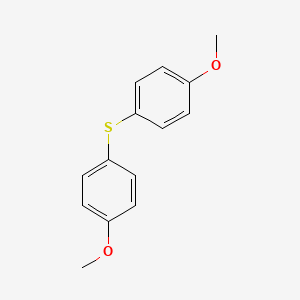

4,4'-Dimethoxy diphenyl sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHKZGJCPDWXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347195 | |

| Record name | Bis(4-methoxyphenyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3393-77-9 | |

| Record name | 1,1′-Thiobis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methoxyphenyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,1'-thiobis[4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 4,4'-Dimethoxy Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxy diphenyl sulfide, also known as bis(4-methoxyphenyl) sulfide, is an aromatic organosulfur compound with a molecular formula of C₁₄H₁₄O₂S. This symmetrical diaryl sulfide is characterized by two anisole rings linked by a sulfur atom. The presence of the electron-donating methoxy groups at the para positions of the phenyl rings significantly influences its chemical reactivity and physical properties. Organosulfur compounds, and specifically diaryl sulfides, are of considerable interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical characteristics.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on providing practical insights for laboratory and drug development professionals.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts type reaction, between anisole and sulfur dichloride (SCl₂). This method is advantageous due to the ready availability of the starting materials and the generally good yields obtained.

Reaction Mechanism: A Step-by-Step Analysis

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Electrophile: In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), sulfur dichloride becomes polarized, creating a more potent electrophile. The Lewis acid coordinates with one of the chlorine atoms on SCl₂, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack.[3]

-

Nucleophilic Attack by Anisole: The electron-rich π system of the anisole ring acts as a nucleophile and attacks the electrophilic sulfur atom of the SCl₂-Lewis acid complex. The methoxy group is an ortho-, para-directing group due to its electron-donating nature through resonance.[4] Therefore, the attack will preferentially occur at the ortho and para positions. Due to steric hindrance at the ortho positions, the para-substituted product is the major isomer formed.[5]

-

Formation of a Sigma Complex (Arenium Ion): The attack by the anisole ring results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the aromatic ring and the methoxy group.[6]

-

Aromatization: A weak base, such as the AlCl₄⁻ complex or another anisole molecule, removes a proton from the carbon atom bearing the new C-S bond, restoring the aromaticity of the ring.

-

Second Substitution: The resulting intermediate, 4-methoxyphenylsulfenyl chloride, is still electrophilic and can react with a second molecule of anisole in a similar fashion to yield the final product, this compound.

dot graph "Synthesis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Synthesis Workflow Diagram

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the synthesis of diaryl sulfides and is optimized for the preparation of this compound.[7]

Materials:

-

Anisole (freshly distilled)

-

Sulfur dichloride (SCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anisole (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. The mixture may become colored.

-

Addition of Sulfur Dichloride: Add a solution of sulfur dichloride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.[5]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water. This will quench the reaction and hydrolyze the aluminum chloride.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its identification and for understanding its behavior in various applications.

Tabulated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₂S | [1] |

| Molecular Weight | 246.33 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 41-43 °C | [8] |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic Data and Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The spectrum of the closely related bis(4-methoxyphenyl) disulfide shows a singlet for the methoxy protons (O-CH₃) at approximately 3.82 ppm and two doublets in the aromatic region, one for the protons ortho to the sulfur atom (around 7.31 ppm) and another for the protons meta to the sulfur atom (around 6.87 ppm).[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will also reflect the symmetry of the molecule. The spectrum of bis(4-methoxyphenyl) disulfide shows signals for the methoxy carbon at around 55.3 ppm and four distinct signals in the aromatic region corresponding to the ipso-carbon attached to the sulfur, the carbon bearing the methoxy group, and the two other aromatic carbons.[8]

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C stretching of the methoxy groups, C=C stretching of the aromatic rings, and C-S stretching.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 246. The fragmentation pattern will likely involve the loss of methyl radicals (CH₃) from the methoxy groups and cleavage of the C-S bonds.[9]

Applications in Drug Development and Research

Diaryl sulfides and related organosulfur compounds have garnered significant attention in the field of drug discovery due to their wide range of biological activities. While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules.

Potential Biological Activities:

-

Antioxidant Properties: Many organosulfur compounds exhibit antioxidant activity by scavenging free radicals. The electron-rich nature of the methoxy-substituted phenyl rings in this compound may contribute to such properties.[10][11]

-

Anticancer Activity: Certain diphenyl sulfides have been investigated for their potential as anticancer agents. For instance, bis(2-bromo-4,5-dimethoxyphenyl)sulfide has been shown to induce cell cycle arrest and is cytotoxic to tumor cells.[6]

-

Enzyme Inhibition: The sulfur atom in diaryl sulfides can interact with biological targets, including enzymes. This makes them interesting scaffolds for the design of enzyme inhibitors.

As a Research Chemical: this compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules with potential pharmaceutical applications. Its reactive sites on the aromatic rings and the central sulfur atom allow for a variety of chemical transformations.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Toxicity: While specific toxicity data is limited, it is prudent to treat this compound as potentially harmful if swallowed or in contact with skin.

Conclusion

This compound is a readily accessible organosulfur compound with interesting chemical and physical properties. Its synthesis via Friedel-Crafts reaction provides a practical route for its preparation in a laboratory setting. While its direct applications in drug development are still being explored, its structural similarity to other biologically active diaryl sulfides suggests that it holds potential as a lead compound or a synthetic intermediate in medicinal chemistry. This guide provides a foundational understanding of its synthesis and properties, which can aid researchers in its further investigation and utilization.

References

-

The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. (n.d.). RSC Publishing. Retrieved from [Link]

-

4,4'-Dimethoxydiphenylamine - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]

-

Jampílek, J., Doležal, M., & Dvořák, B. (n.d.). Bis(4-methoxyphenyl)disulfide formation through copper catalysts. ResearchGate. Retrieved from [Link]

-

Woods, J. A., Hadfield, J. A., McGown, A. T., & Fox, B. W. (1993). Bioactivity and molecular modelling of diphenylsulfides and diphenylselenides. Bioorganic & Medicinal Chemistry, 1(5), 333–340. [Link]

-

Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. (2022, October 11). MDPI. Retrieved from [Link]

-

Friedel-Crafts reaction of anisole? (2017, April 8). Chemistry Stack Exchange. Retrieved from [Link]

-

Formation of crossed phenazine from the reaction between tetra-p-anisyl- and tetra-p-tolyl-hydrazines in liquid sulphur dioxide. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. (2023, January 21). YouTube. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025, September 17). Thermo Fisher Scientific. Retrieved from [Link]

-

Bis(4-methoxyphenyl) disulfide. (n.d.). PubChem. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved from [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

-

The FT‐IR spectra of 4,4′‐dichlorodiphenyl sulfone (DCDPS) and... (n.d.). ResearchGate. Retrieved from [Link]

-

Safety data sheet. (2023, July 19). CPAChem. Retrieved from [Link]

-

In silico and in vitro evaluation of the biological activity of some organic sulfur-containing compounds. (2019, July 26). TÜBİTAK Academic Journals. Retrieved from [Link]

-

Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube. Retrieved from [Link]

-

Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Design and synthesis of new bis(1,2,4-triazolo[3,4-b][5][8][13]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. (n.d.). PMC. Retrieved from [Link]

-

Pharmacology and toxicology of diphenyl diselenide in several biological models. (n.d.). PubMed. Retrieved from [Link]

-

4,4'-Diaminodiphenyl disulphide. (n.d.). NIST WebBook. Retrieved from [Link]

-

Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. (n.d.). ResearchGate. Retrieved from [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube. Retrieved from [Link]

-

(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025, January 17). MDPI. Retrieved from [Link]

-

Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

-

4-Methoxybenzyl 3,3-dimethylallyl sulfide - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved from [Link]

-

Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021, October 29). ScienceOpen. Retrieved from [Link]

Sources

- 1. MALDI-TOF mass spectrometry and PSD fragmentation as means for the analysis of condensed tannins in plant leaves and needles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Bioactivity and molecular modelling of diphenylsulfides and diphenylselenides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine [mdpi.com]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. Pharmacology and toxicology of diphenyl diselenide in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fr.cpachem.com [fr.cpachem.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4,4'-Dimethoxy Diphenyl Sulfide

Introduction

4,4'-Dimethoxy diphenyl sulfide, also known as bis(4-methoxyphenyl) sulfide, is an aromatic organosulfur compound characterized by a central sulfide bridge connecting two para-substituted methoxybenzene rings. This symmetrical thioether is a valuable intermediate in organic synthesis, finding applications in the development of novel materials and as a structural motif in medicinal chemistry. Its electron-rich aromatic rings and the presence of the sulfur linkage impart unique chemical properties that are leveraged in various synthetic transformations. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Section 1: Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These data points are critical for designing experiments, predicting reactivity, and ensuring safe handling.

Identifier:

Structural and Molecular Data:

-

Synonyms: Bis(4-methoxyphenyl) sulfide, 4,4′-Dimethoxydiphenyl sulfide, 1,1′-sulfanediylbis(4-methoxybenzene)[1][3]

Physicochemical Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions. It is typically an off-white to white crystalline solid under standard conditions.[1][5]

| Property | Value | Source |

| Appearance | Off-white powder/crystalline solid | [1][5] |

| Melting Point | 43-44 °C | [5] |

| Boiling Point | 166-170 °C at 2 Torr | [5] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO | [5] |

| Density | 1.17 g/cm³ | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The expected spectral data are summarized below.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Two distinct signals are expected: a singlet for the methoxy (-OCH₃) protons (around 3.8 ppm) and a set of doublets for the aromatic protons (AA'BB' system, typically between 6.8 and 7.4 ppm), reflecting the para-substitution. |

| ¹³C NMR | Expected signals include a peak for the methoxy carbon, and four distinct peaks for the aromatic carbons (ipso, ortho, meta, and para to the sulfur atom). |

| IR Spectroscopy | Key absorptions would include C-H stretching (aromatic and methyl), C-O stretching for the ether linkage (around 1250 cm⁻¹), and C=C stretching for the aromatic rings. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 246.07. |

Section 2: Synthesis and Reactivity

This compound is primarily used as an intermediate, synthesized from more common starting materials. Understanding its synthesis is key to its application.

Common Synthetic Pathway

A prevalent method for synthesizing diaryl sulfides is through the nucleophilic aromatic substitution reaction between a thiophenol derivative and an activated aryl halide. For this compound, this involves the reaction of 4-methoxythiophenol with 4-haloanisole (e.g., 4-chloroanisole or 4-bromoanisole) under basic conditions. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the halide on the other aromatic ring.

The workflow for this synthesis can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is centered around three main areas:

-

Oxidation of the Sulfide: The sulfur atom can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone. These transformations are significant as they drastically alter the electronic properties and geometry of the molecule, a strategy often employed in drug design to modulate activity and physicochemical properties.

-

Electrophilic Aromatic Substitution: The methoxy groups are strong activating groups, directing electrophilic substitution to the ortho positions relative to themselves.

-

Cleavage of the Ether Linkage: Under harsh acidic conditions (e.g., HBr), the methyl ethers can be cleaved to yield the corresponding 4,4'-dihydroxydiphenyl sulfide, a valuable antioxidant and polymer precursor.[6][7]

Section 3: Applications in Research and Drug Development

While a specialized intermediate, this compound and its derivatives serve as important scaffolds in several areas.

-

Precursor to Sulfones and Sulfoxides: The oxidized forms, 4,4'-dimethoxy diphenyl sulfoxide and 4,4'-dimethoxy diphenyl sulfone, are of significant interest. Diaryl sulfones, for instance, are a core structural class in medicinal chemistry, found in drugs like Dapsone (4,4'-diaminodiphenyl sulfone).[8] The synthesis of such compounds often proceeds through a diaryl sulfide intermediate.[8]

-

Building Block in Material Science: The rigid, V-shaped structure of diaryl sulfides and sulfones makes them useful components in the synthesis of high-performance polymers and photosensitive materials.[5]

-

Scaffold in Medicinal Chemistry: The diphenyl sulfide motif is explored as a bioisostere for other linkers in drug design. Its derivatives have been investigated for a range of biological activities, leveraging the unique geometry and electronic properties conferred by the sulfur atom.

Section 4: Experimental Protocol: Synthesis

This section provides a representative, detailed protocol for the laboratory-scale synthesis of this compound.

Objective: To synthesize this compound from 4-methoxythiophenol and 4-chloroanisole.

Materials:

-

4-methoxythiophenol

-

4-chloroanisole

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxythiophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.5 M concentration relative to the thiophenol).

-

Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the thiophenol, forming the active nucleophile. DMF is an excellent polar aprotic solvent that facilitates SNAr reactions.

-

-

Addition of Electrophile: Begin stirring the mixture and add 4-chloroanisole (1.05 eq) to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Causality Note: The product is organic-soluble. Extraction separates it from the inorganic salts (KCl, excess K₂CO₃) and the water-soluble DMF solvent.

-

-

Washing: Wash the combined organic layers twice with water and once with brine.

-

Causality Note: Washing with water removes residual DMF, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product must be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to established data. The melting point should also be determined and compared to the literature value.

Section 5: Safety and Handling

As with any chemical, proper safety precautions are paramount.

-

Handling: this compound should be handled in a well-ventilated area, preferably a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][11] Avoid inhalation of dust and contact with skin and eyes.[9][10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[1][9]

-

Toxicology: The toxicological properties have not been exhaustively investigated. It may cause skin and eye irritation upon contact.[5] Treat as a potentially harmful substance and handle with care. In case of exposure, follow standard first-aid measures.[9][10]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[9] This typically involves an approved waste disposal plant.[9]

Conclusion

This compound is a synthetically accessible and versatile intermediate. Its true value lies in its role as a precursor to more complex molecules, particularly sulfoxides and sulfones, which are prominent in both materials science and medicinal chemistry. A firm grasp of its properties, synthesis, and reactivity enables researchers to effectively incorporate this scaffold into their synthetic strategies, paving the way for the development of novel compounds with tailored functions.

References

-

SCIENOC. (2014, April 27). 4, 4'-Dimethoxy diphenyl sulfide (CAS NO.:3393-77-9). Retrieved from [Link]

-

Zhejiang Yangfan New Materials Co., Ltd. (n.d.). China this compound. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound - Thiodianisole. Retrieved from [Link]

- Google Patents. (n.d.). CN102531979B - Production method for 4,4'-thiodiphenol.

-

Organic Syntheses. (n.d.). Diphenyl sulfide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copper based on Diaminonaphthalene-coated magnetic nanoparticles as a robust catalyst for the catalytic oxidation reactions. Retrieved from [Link]

- Google Patents. (n.d.). US3390190A - Process for purification of 4,4'-dihydroxydiphenyl sulfide.

- Google Patents. (n.d.). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Diphenyl Sulfide in Modern Chemical Manufacturing. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR spectra of 4,4′‐dichlorodiphenyl sulfone (DCDPS) (a) and.... Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Dimethoxybiphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. 4, 4’-Dimethoxy diphenyl sulfide (CAS NO.:3393-77-9) | SCIENOC [blog.scienoc.com]

- 2. 温馨提示 [debyesci.com]

- 3. China this compound - Zhejiang Yangfan New Materials Co., Ltd. [sunsirs.com]

- 4. This compound, CAS NO.3393-77-9 - Huateng Pharma [en.huatengsci.com]

- 5. chembk.com [chembk.com]

- 6. CN102531979B - Production method for 4,4'-thiodiphenol - Google Patents [patents.google.com]

- 7. US3390190A - Process for purification of 4, 4'-dihydroxydiphenyl sulfide - Google Patents [patents.google.com]

- 8. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. testing.chemscene.com [testing.chemscene.com]

Introduction: The Significance of Crystal Structure in Drug Discovery

An In-depth Technical Guide to the Crystal Structure Determination of 4,4'-Dimethoxy Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this compound. As a Senior Application Scientist, this document is structured to not only provide procedural steps but also to offer insights into the rationale behind these experimental choices, ensuring a robust and reproducible scientific outcome.

The three-dimensional arrangement of atoms in a molecule, its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For a molecule like this compound, a sulfur-containing organic compound, its solid-state conformation can influence solubility, stability, and bioavailability—critical parameters in drug development. The precise knowledge of its crystal structure can inform the design of novel derivatives with enhanced therapeutic potential.[1] This guide will delineate the pathway to elucidating this crucial structural information.

Synthesis and Purification of this compound

A pure crystalline solid is a prerequisite for successful single-crystal X-ray diffraction analysis.[1][2] The synthesis of this compound can be approached through several established routes for diaryl sulfides.

Synthetic Pathway

A common method for the preparation of diaryl sulfides is the reaction of an aryl halide with a thiolate. In the case of this compound, a plausible route involves the reaction of 4-methoxythiophenol with 4-bromoanisole or 4-iodoanisole under palladium catalysis.

An alternative approach is the condensation reaction of dimethoxydiphenyl sulfide with methyl anthranilate.[3] For the purpose of this guide, we will focus on a Friedel-Crafts type reaction, which is a robust method for forming carbon-sulfur bonds. A general procedure for the synthesis of diphenyl sulfide involves the reaction of benzene with sulfur dichloride in the presence of a Lewis acid catalyst like aluminum chloride.[4] This can be adapted for methoxy-substituted benzene (anisole).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap, add dry anisole and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of sulfur dichloride in dry anisole via the dropping funnel while maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature, followed by gentle heating to ensure completion.

-

Workup: Quench the reaction by pouring the mixture over crushed ice. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be further purified by column chromatography on silica gel.

Purity Assessment

The purity of the synthesized this compound should be confirmed by standard analytical techniques before proceeding to crystallization.

| Technique | Purpose |

| ¹H and ¹³C NMR | To confirm the molecular structure and identify any organic impurities. |

| Mass Spectrometry | To verify the molecular weight of the compound.[3] |

| Melting Point | A sharp melting point range (e.g., 76-79°C) is indicative of high purity.[3] |

Single Crystal Growth: The Cornerstone of X-ray Crystallography

The growth of a high-quality single crystal is often the most challenging step in determining a crystal structure.[1] For small organic molecules like this compound, several techniques can be employed.[1]

Crystallization Techniques

The choice of solvent is crucial and should be one in which the compound is moderately soluble.[2]

-

Slow Evaporation: This is a straightforward and widely used method.[5] A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over time.

-

Solvent Layering: In this technique, a solution of the compound is layered with a less dense, miscible solvent in which the compound is insoluble.[6] Diffusion between the two layers gradually reduces the solubility of the compound, promoting crystal growth at the interface.

-

Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled.[6] As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of the purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a suitable one where it is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.

-

Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.[2]

-

Crystal Growth: Transfer the filtered solution to a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes), and place it in a vibration-free location.

-

Monitoring: Monitor the vial periodically for the formation of single crystals. This may take several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal (typically with dimensions > 0.1 mm) is obtained, it can be analyzed using SCXRD to determine its three-dimensional structure.[1]

Data Collection

The crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. The phases of the diffracted X-rays are then determined using computational methods, which allows for the calculation of an electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.

Workflow for Crystal Structure Determination

Caption: Workflow from synthesis to crystal structure analysis.

In-depth Structural Analysis

Once the crystal structure is solved and refined, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Molecular Geometry

The bond lengths, bond angles, and torsion angles of the this compound molecule will be precisely determined. This information provides insights into the conformation of the molecule in the solid state. For example, the dihedral angle between the two phenyl rings is a key conformational parameter.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.[7]

Anticipated Intermolecular Interactions

| Interaction Type | Description |

| C-H···π | Interactions between a hydrogen atom of one molecule and the π-system of an aromatic ring of a neighboring molecule. |

| π···π Stacking | Interactions between the aromatic rings of adjacent molecules. |

| C-H···O | Weak hydrogen bonds between a hydrogen atom and an oxygen atom of a methoxy group. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. |

Visualization of Intermolecular Interaction Analysis

Caption: Workflow for Hirshfeld surface analysis.

Computational Modeling

Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry in the gas phase and compare it with the experimentally determined crystal structure. This comparison can reveal the effects of crystal packing on the molecular conformation.

Conclusion

Determining the crystal structure of this compound is a multi-step process that requires careful synthesis, purification, and crystallization, followed by precise X-ray diffraction analysis. The resulting structural information is invaluable for understanding the solid-state properties of this compound and for guiding the design of new molecules with potential therapeutic applications. This guide provides a comprehensive framework for researchers to successfully navigate this process, ensuring the generation of high-quality, reliable data.

References

- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). SLOW EVAPORATION.

- ChemBK. (2024, April 10). This compound - Thiodianisole.

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1763. DOI:10.1039/D2CS00697A.

- Creative BioMart. (n.d.). X-ray Crystallography.

- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.

- AK Scientific, Inc. (2026, January 6). 5335-87-5 4,4'-Dimethoxy diphenyl disulfide.

- IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography.

- SCIENOC. (2014, April 27). 4, 4'-Dimethoxy diphenyl sulfide (CAS NO.:3393-77-9).

- Zhejiang Yangfan New Materials Co., Ltd. (n.d.). China this compound. SunSirs.

- Organic Syntheses. (n.d.). Diphenyl sulfide.

- Mazik, M., & König, B. (2011). Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3268–o3269.

- Kumari, N., et al. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics, 61(9), 743-752.

- Google Patents. (2013). CN102531979B - Production method for 4,4'-thiodiphenol.

- Google Patents. (1968). US3390190A - Process for purification of 4, 4'-dihydroxydiphenyl sulfide.

- Kumari, N., et al. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics (IJPAP).

- Debyesci. (n.d.). This compound|3393-77-9.

Sources

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. How To [chem.rochester.edu]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(4-methoxyphenyl) sulfide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl) sulfide, also known as 4,4'-thiodianisole, is a symmetrical diaryl sulfide that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring two electron-rich methoxy-substituted phenyl rings linked by a sulfur atom, imparts unique chemical and physical properties that make it a versatile precursor in the development of novel materials and potential therapeutic agents.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of bis(4-methoxyphenyl) sulfide, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications in materials science and drug discovery.

Physicochemical Properties

Bis(4-methoxyphenyl) sulfide is a white to off-white or pale yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits slight solubility in organic solvents such as acetonitrile, chloroform, and DMSO.[1]

Table 1: Physical and Chemical Properties of Bis(4-methoxyphenyl) sulfide

| Property | Value | Source(s) |

| CAS Number | 3393-77-9 | [1][2] |

| Molecular Formula | C₁₄H₁₄O₂S | [1][2] |

| Molecular Weight | 246.32 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow solid | [1] |

| Melting Point | 43-44 °C | |

| Boiling Point | 166-170 °C at 2 Torr | |

| Solubility | Sparingly soluble in water; slightly soluble in acetonitrile, chloroform, DMSO | [1] |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C | [2] |

Spectral Characterization

Note: The following data is for the disulfide analogue and should be used for comparative purposes.

-

¹H NMR (CDCl₃, 400 MHz): δ = 7.31 (d, J = 8.4 Hz, 4H, Ar-H), 6.87 (d, J = 8.4 Hz, 4H, Ar-H), 3.82 (s, 6H, -OCH₃).[3]

-

¹³C NMR (CDCl₃, 100 MHz): δ = 159.0, 132.7, 127.4, 114.7, 55.3.[3]

-

IR (KBr pellet, cm⁻¹): Key absorptions for the disulfide analogue include those for C-O stretching (around 1249 cm⁻¹), aromatic C=C stretching (around 1590 cm⁻¹), and O-CH₃ stretching (around 2835 cm⁻¹).[4]

-

Mass Spectrometry (EI): For the disulfide, characteristic peaks are observed at m/z = 278 (M⁺) and 139.[5]

Chemical Properties and Reactivity

The chemical behavior of bis(4-methoxyphenyl) sulfide is dictated by the presence of the electron-rich aromatic rings and the nucleophilic sulfur atom.

Oxidation

The sulfur atom in bis(4-methoxyphenyl) sulfide can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a common strategy to modulate the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity or material properties.[6][7][8][9] The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide.[8]

Caption: Oxidation pathway of bis(4-methoxyphenyl) sulfide.

Use as a Synthetic Building Block

Bis(4-methoxyphenyl) sulfide is a key intermediate in the synthesis of more complex molecules. The aromatic rings can undergo electrophilic substitution reactions, and the sulfide linkage can be manipulated or incorporated into larger polymeric structures.[2] Its utility as a building block is evident in its application in the synthesis of functional materials and biologically active compounds.[2]

Experimental Protocols

Synthesis of Bis(4-methoxyphenyl) sulfide

A common and effective method for the synthesis of diaryl sulfides is the coupling of an aryl halide with a thiol.[1][10][11][12] The following protocol is a representative example of how bis(4-methoxyphenyl) sulfide can be prepared.

Reaction Scheme:

Caption: General scheme for the synthesis of bis(4-methoxyphenyl) sulfide.

Materials:

-

4-Methoxythiophenol

-

An appropriate oxidizing agent (e.g., hydrogen peroxide, DMSO)[4]

-

Solvent (e.g., ethanol, methanol)

-

Base (optional, depending on the chosen method)

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-methoxythiophenol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Slowly add the oxidizing agent to the solution at room temperature. The choice of oxidant and reaction conditions will influence the reaction rate and yield. For example, using DMSO as the oxidant may require elevated temperatures.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. The product may precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it with water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure bis(4-methoxyphenyl) sulfide.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Causality Behind Experimental Choices:

-

Choice of Thiol: 4-Methoxythiophenol is the direct precursor, providing both aryl rings and the sulfur atom.

-

Oxidizing Agent: A mild oxidizing agent is chosen to favor the formation of the sulfide over the disulfide or further oxidation to the sulfoxide/sulfone.

-

Solvent: The solvent is selected to dissolve the reactants and facilitate the reaction while allowing for easy product isolation.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.

Applications

The unique structural features of bis(4-methoxyphenyl) sulfide and its derivatives have led to their exploration in various fields, from materials science to drug discovery.

Materials Science

Bis(4-methoxyphenyl) sulfide and its derivatives have been investigated for their potential use in the development of polymers and liquid crystals.[2] The presence of the sulfur linkage can impart desirable thermal and mechanical properties to polymers. Furthermore, the rigid aromatic structure is a common feature in liquid crystalline materials.

Drug Development

The diaryl sulfide motif is present in a number of biologically active compounds. Analogues of bis(4-methoxyphenyl) sulfide have been investigated for their potential anticancer and antimicrobial properties.[2][13] The methoxy groups can enhance bioavailability and modulate the electronic properties of the molecule, which can influence its interaction with biological targets. Research has shown that derivatives of 1,3,4-thiadiazoles containing a 4-methoxyphenyl group exhibit cytotoxic activity against breast cancer cell lines.[14]

Safety and Handling

Conclusion

Bis(4-methoxyphenyl) sulfide is a versatile chemical compound with a range of interesting physical and chemical properties. Its utility as a synthetic intermediate has been demonstrated in the preparation of advanced materials and biologically active molecules. The straightforward synthesis and the potential for chemical modification make it an attractive scaffold for further research and development in both academic and industrial settings. As the demand for novel functional materials and therapeutic agents continues to grow, the importance of fundamental building blocks like bis(4-methoxyphenyl) sulfide is set to increase.

References

-

ACS Publications. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. 2014. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. Available from: [Link]

-

ACS Publications. Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters. 2011. Available from: [Link]

-

ResearchGate. Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. 2014. Available from: [Link]

-

Chemical Papers. Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. 2002. Available from: [Link]

-

PubChem. Bis(4-methoxyphenyl) sulfone. Available from: [Link]

-

ResearchGate. Bis(4-methoxyphenyl)disulfide formation through copper catalysts. 2008. Available from: [Link]

-

PubChem. Bis(4-methoxyphenyl) disulfide. Available from: [Link]

-

The Royal Society of Chemistry. The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. Available from: [Link]

-

ResearchGate. Oxidation of sulfide to sulfoxide in different conditions a. 2023. Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896). Available from: [Link]

-

ResearchGate. Oxidation of sulfides to sulfoxides and sulfones.. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0320804). Available from: [Link]

-

MDPI. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. 2019. Available from: [Link]

-

MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. 2023. Available from: [Link]

-

MDPI. A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. 2023. Available from: [Link]

-

ResearchGate. Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. 2020. Available from: [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

-

MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. 2021. Available from: [Link]

-

Diva-Portal.org. Catalytic synthesis of benign bisphenols. 2020. Available from: [Link]

-

New Journal of Chemistry. The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Available from: [Link]

-

ResearchGate. The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride... 2017. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. 2019. Available from: [Link]

-

Athabasca University. CHEM 350 lab report guidelines. Available from: [Link]

-

specific polymers. Bis(4-glycidoxyphenyl) disulfide. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. guidechem.com [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. Bis(4-methoxyphenyl) disulfide | C14H14O2S2 | CID 79258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Sulfone synthesis by oxidation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide [mdpi.com]

- 14. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bis(4-methoxyphenyl) disulfide 97 5335-87-5 [sigmaaldrich.com]

- 16. fluorochem.co.uk [fluorochem.co.uk]

A Senior Application Scientist's Guide to the Synthesis of 4,4'-Dimethoxy Diphenyl Sulfide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dimethoxy diphenyl sulfide is a key structural motif found in various pharmacologically active molecules and advanced materials. Its synthesis, therefore, is of significant interest to the chemical and pharmaceutical industries. This technical guide provides an in-depth analysis of the primary synthetic routes for this compound, focusing on the underlying mechanisms, experimental considerations, and comparative advantages of each approach. We will explore classical methods such as nucleophilic aromatic substitution and modern transition-metal-catalyzed cross-coupling reactions, offering field-proven insights to guide researchers in selecting the optimal strategy for their specific application. Detailed, reproducible protocols and mechanistic diagrams are provided to ensure both theoretical understanding and practical success.

Introduction: The Significance of the Diaryl Thioether Moiety

Diaryl thioethers, and specifically this compound, represent a privileged class of compounds. The sulfide linkage is not merely a passive linker; its ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone) allows for the fine-tuning of electronic properties, solubility, and metabolic stability. In drug development, this scaffold is integral to compounds exhibiting a wide range of biological activities. The methoxy groups, being electron-donating, influence the molecule's reactivity, conformation, and potential for hydrogen bonding, making this particular derivative a valuable building block for targeted therapeutic agents and functional organic materials. The development of efficient and scalable synthetic methods is paramount to harnessing its full potential.

Core Synthetic Strategies: A Comparative Overview

The construction of the C-S bond in diaryl sulfides is the central challenge. Historically, this was achieved under harsh conditions, but modern organometallic chemistry has introduced milder and more versatile alternatives. The primary strategies can be broadly categorized into two families:

-

Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of an aryl halide (activated by electron-withdrawing groups) with a thiolate nucleophile.

-

Transition Metal-Catalyzed Cross-Coupling: These modern methods, such as the Ullmann condensation and Buchwald-Hartwig amination, utilize copper or palladium catalysts to couple aryl halides with thiols under significantly milder conditions, offering broader substrate scope and functional group tolerance.[1][2]

The choice between these methods depends critically on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of aromatic chemistry.[3] It proceeds via a two-step addition-elimination sequence through a resonance-stabilized intermediate known as a Meisenheimer complex.[4] For the synthesis of this compound, this would typically involve the reaction of 4-methoxythiophenol with an activated aryl halide.

Causality Behind Experimental Choices:

-

Aryl Halide: An aryl halide with a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group is required to sufficiently lower the energy of the Meisenheimer intermediate and facilitate the reaction.[3] For this specific target molecule, a direct SNAr is challenging as the methoxy group is electron-donating, deactivating the ring towards nucleophilic attack. Therefore, a precursor like 4-chloro-nitrobenzene is often used, followed by subsequent reduction and modification steps.

-

Base: A base such as potassium carbonate (K2CO3) or a stronger base like sodium hydride (NaH) is required to deprotonate the 4-methoxythiophenol, generating the more potent thiolate nucleophile.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.[5]

Workflow for SNAr-based Synthesis

Caption: General workflow for a multi-step SNAr approach.

Method B: Transition Metal-Catalyzed Cross-Coupling

The advent of transition metal catalysis has revolutionized C-S bond formation, providing milder and more general routes to diaryl sulfides.[1][2][6]

Ullmann-Type Condensation

The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a nucleophile.[7] Modern protocols often use copper(I) iodide (CuI) as a catalyst, along with a ligand to stabilize the copper center and a base.[1][8]

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI, are the most common catalysts. Ligand-free systems can work, but the addition of ligands like L-proline or phenanthroline can accelerate the reaction and improve yields, especially with less reactive aryl halides.[8][9]

-

Starting Materials: This method is highly effective for coupling aryl iodides with thiols.[8] 4-Iodoanisole and 4-methoxythiophenol are ideal starting materials for this synthesis.

-

Base: A moderately strong inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is typically used to generate the thiolate in situ and facilitate the catalytic cycle.

Palladium-Catalyzed Buchwald-Hartwig Coupling

The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for forming C-N, C-O, and C-S bonds.[10][11] It is renowned for its high functional group tolerance, broad substrate scope, and generally high yields.[1]

Causality Behind Experimental Choices:

-

Palladium Source: A palladium(0) species is the active catalyst. This is often generated in situ from a stable palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)2) or from a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3).[12] More advanced, air-stable "precatalysts" that incorporate the ligand are also widely used for convenience and reproducibility.[10][13]

-

Ligand: The choice of phosphine ligand is absolutely critical. Bulky, electron-rich ligands such as Xantphos, DPEphos, or Josiphos are essential.[1][14] They promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very common, although weaker bases like Cs2CO3 or K3PO4 can also be effective depending on the specific ligand and substrates.[12]

Catalytic Cycle for Buchwald-Hartwig C-S Coupling

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-S coupling.

Comparative Analysis of Synthetic Methods

| Feature | SNAr (Multi-step) | Ullmann Condensation | Buchwald-Hartwig Coupling |

| Catalyst | None (Stoichiometric base) | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)2) |

| Ligand | Not applicable | Often used (e.g., L-proline) | Required (e.g., Xantphos) |

| Typical Halide | Aryl Chloride/Fluoride | Aryl Iodide > Aryl Bromide | Aryl Bromide/Chloride/Triflate |

| Temperature | Often high (>100 °C) | Moderate to high (90-140 °C) | Mild to moderate (80-110 °C) |

| Functional Group Tolerance | Poor to moderate | Moderate | Excellent |

| Yields | Variable; depends on substrate | Good to excellent | Good to excellent |

| Advantages | Inexpensive reagents | Lower cost than Palladium | High efficiency, broad scope |

| Disadvantages | Limited scope, harsh conditions | High temperatures, substrate-limited | Catalyst/ligand cost, air-sensitivity |

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis

This protocol is adapted from general procedures for CuI-catalyzed C-S bond formation.[8][15]

Materials:

-

4-Iodoanisole (1.0 eq)

-

4-Methoxythiophenol (1.1 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

Toluene or DMF (solvent)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole, 4-methoxythiophenol, CuI, and K2CO3.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.5 M.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through several robust methods. While classical SNAr reactions offer a low-cost entry point, their scope is limited and often requires multi-step sequences for non-activated substrates. For direct, high-yielding, and functional-group-tolerant synthesis, transition-metal-catalyzed methods are superior. The Ullmann-type copper-catalyzed reaction provides a reliable and cost-effective approach, particularly when starting from aryl iodides. The palladium-catalyzed Buchwald-Hartwig coupling represents the state-of-the-art, offering the broadest substrate scope and mildest conditions, albeit at a higher reagent cost. The choice of method will ultimately be dictated by project-specific requirements, including scale, cost, and the chemical environment of the target molecule. Future research will likely focus on developing even more active and stable catalysts that operate at lower temperatures and loadings, further enhancing the sustainability and efficiency of diaryl thioether synthesis.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

-

Yi, W., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5202–5205. [Link]

-

Prasad, D. J. C., & Sekar, G. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(5), 1008–1011. [Link]

-

ResearchGate. (n.d.). An Ulmann‐type reaction in diaryl sulfide synthesis. Retrieved from [Link]

-

Wang, Z., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. [Link]

- Google Patents. (n.d.). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

-

Yang, S., et al. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Organic Letters, 24(49), 9210–9215. [Link]

-

Ciufolini, M. A., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2548–2559. [Link]

-

Li, J., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Molecules, 27(24), 8749. [Link]

-

ResearchGate. (n.d.). Synthesis of diaryl thioethers from aryl halides and potassium thiocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd-catalyzed C–S bond formation. Retrieved from [Link]

- Google Patents. (n.d.). CN102531979B - Production method for 4,4'-thiodiphenol.

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1367. [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts. Retrieved from [Link]

-

Chemical Reviews. (2015). Organocatalytic Carbon–Sulfur Bond-Forming Reactions. Chemical Reviews, 115(17), 9152–9201. [Link]

-

Organic Syntheses. (n.d.). diphenyl sulfide. Retrieved from [Link]

-

Procter, D. J., et al. (2016). Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis. Chemical Science, 7(12), 6954–6959. [Link]

-

Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylating Reagents. [Link]

-

Hosoya, T., et al. (2017). Synthesis of Diverse o-Arylthio-Substituted Diaryl Ethers by Direct Oxythiolation of Arynes with Diaryl Sulfoxides Involving Migratory O-Arylation. Organic Letters, 19(20), 5521–5524. [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

DOI.org. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Retrieved from [Link]

-

European Patent Office. (n.d.). EP1778630B1 - PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. Retrieved from [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

Reddit. (n.d.). Brainstorming a Buchwald-Hartwig coupling. Retrieved from [Link]

- Google Patents. (n.d.). US3390190A - Process for purification of 4, 4'-dihydroxydiphenyl sulfide.

-

PubMed Central. (n.d.). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols. Retrieved from [Link]

Sources

- 1. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 4,4'-Dimethoxy Diphenyl Sulfide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4'-Dimethoxy diphenyl sulfide (also known as bis(4-methoxyphenyl) sulfide) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predicted solubility profiles, and a detailed experimental protocol for precise solubility determination. By integrating fundamental chemical principles with practical methodologies, this guide serves as an essential resource for the effective utilization of this compound in various scientific applications.

Introduction: Understanding the Molecular Profile of this compound

This compound is a symmetrical aromatic sulfide characterized by two methoxy-substituted phenyl rings linked by a sulfur atom. Its molecular structure is the primary determinant of its physicochemical properties, including its solubility. The presence of the two phenyl rings imparts a significant non-polar character to the molecule, while the ether linkages and the sulfur atom introduce some degree of polarity. Understanding this structural balance is crucial for predicting its behavior in different solvent environments.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₂S | [1] |

| Molecular Weight | 246.32 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 76-79 °C | [1] |

The fundamental principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[2] This principle posits that substances with similar polarities tend to be miscible. Given the predominantly non-polar nature of this compound, it is anticipated to exhibit higher solubility in non-polar or weakly polar organic solvents.

Theoretical Framework and Predicted Solubility Profile

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The key interactions to consider are:

-

Van der Waals Forces: The large, non-polar phenyl rings are capable of significant London dispersion forces, which will be the primary mode of interaction with non-polar solvents.

-

Dipole-Dipole Interactions: The methoxy groups and the sulfide linkage introduce dipoles into the molecule, allowing for dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding: this compound does not possess hydrogen bond donor capabilities. It can, however, act as a weak hydrogen bond acceptor at the oxygen and sulfur atoms.

Based on these considerations, a predicted solubility profile in common organic solvents can be established:

Predicted Solubility of this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | Strong van der Waals interactions between the aromatic rings of the solute and solvent. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate to High | Primarily driven by London dispersion forces. The large size of the solute may slightly limit solubility compared to aromatic solvents. |

| Halogenated | Dichloromethane, Chloroform | High | Good balance of polarity to interact with the dipoles of the solute while also engaging in dispersion forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether functionality in the solvents can interact favorably with the methoxy groups of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The polar carbonyl group can interact with the dipolar regions of the solute. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The highly polar, hydrogen-bonding nature of alcohols is less compatible with the largely non-polar solute. Solubility is expected to increase with the alkyl chain length of the alcohol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate | These highly polar solvents can solvate the dipolar portions of the molecule, but the large non-polar regions may limit overall solubility. |

| Water | Very Low/Insoluble | The high polarity and extensive hydrogen-bonding network of water are incompatible with the non-polar nature of the diphenyl sulfide core. |

This predicted profile is supported by the general observation that this compound has "good solubility in organic solvents".[1] Furthermore, studies on the structurally similar 4,4′-dihydroxydiphenyl sulfone have shown that its solubility in various organic solvents increases with temperature, a trend that is also expected for this compound.[3]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Glassware (beakers, volumetric flasks)

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sampling:

-

After equilibration, cease agitation and allow the undissolved solid to settle for a defined period (e.g., 2 hours) at the same constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette or syringe.

-

Immediately filter the aliquot through a syringe filter appropriate for the solvent into a pre-weighed (tared) vial. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the solvent from the tared vial using a gentle stream of nitrogen or under vacuum at a slightly elevated temperature.

-

Once the solvent is removed, place the vial in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

The final weight of the vial minus the initial tare weight gives the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot (L))

-

To express solubility in mol/L, divide the result by the molecular weight of this compound (246.32 g/mol ).

-

Self-Validating System and Causality

-

Excess Solid: The use of an excess of the solid solute is a self-validating step to ensure that the solution is truly saturated.[4][5]

-